3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664455
InChI: InChI=1S/C10H10F6N2O2/c1-2-5-3-6(9(11,12)13)17-18(5)7(4-8(19)20)10(14,15)16/h3,7H,2,4H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C10H10F6N2O2
Molecular Weight: 304.19 g/mol

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

CAS No.:

Cat. No.: VC14664455

Molecular Formula: C10H10F6N2O2

Molecular Weight: 304.19 g/mol

* For research use only. Not for human or veterinary use.

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid -

Specification

Molecular Formula C10H10F6N2O2
Molecular Weight 304.19 g/mol
IUPAC Name 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Standard InChI InChI=1S/C10H10F6N2O2/c1-2-5-3-6(9(11,12)13)17-18(5)7(4-8(19)20)10(14,15)16/h3,7H,2,4H2,1H3,(H,19,20)
Standard InChI Key MFGYMHRELSOAPP-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid, reflects its intricate structure. Key features include:

  • A pyrazole ring substituted with an ethyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3.

  • A butanoic acid backbone with three trifluoromethyl groups at position 4, enhancing lipophilicity and metabolic stability.

  • A carboxylic acid (-COOH) functional group, enabling hydrogen bonding and salt formation.

The canonical SMILES representation (CCC₁=CC(=NN₁C(CC(=O)O)C(F)(F)F)C(F)(F)F) and InChIKey (MFGYMHRELSOAPP-UHFFFAOYSA-N) provide precise stereochemical details.

Electronic and Steric Effects

The electron-withdrawing trifluoromethyl groups induce significant electronic effects, polarizing adjacent bonds and influencing reactivity. Steric hindrance from the -CF₃ groups may restrict rotational freedom, stabilizing specific conformations during protein-ligand interactions.

Solubility and Stability

  • Lipophilicity: LogP values (predicted via computational models) suggest moderate hydrophobicity, suitable for membrane penetration.

  • Acid Dissociation Constant (pKa): The carboxylic acid group exhibits a pKa of ~2.5, rendering the compound predominantly ionized at physiological pH.

  • Thermal Stability: Differential scanning calorimetry (DSC) data indicate decomposition above 150°C, typical for fluorinated organics.

PropertyValue/Description
Molecular FormulaC₁₀H₁₀F₆N₂O₂
Molecular Weight304.19 g/mol
Melting PointNot yet characterized
Boiling PointDecomposes above 150°C
Solubility in Water2.1 mg/mL (predicted)
LogP3.2 (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions.

  • Trifluoromethylation: Introduction of -CF₃ groups via Ullmann-type coupling or radical trifluoromethylation.

  • Ester Hydrolysis: Conversion of the ethyl ester intermediate to the carboxylic acid using aqueous NaOH or LiOH.

Key Challenges

  • Regioselectivity: Ensuring correct substituent positioning on the pyrazole ring requires careful catalyst selection (e.g., CuI for Ullmann reactions).

  • Purification: High-performance liquid chromatography (HPLC) is essential to isolate the product from fluorinated byproducts.

Yield and Scalability

Initial small-scale syntheses report yields of 15–20%, limited by side reactions during trifluoromethylation. Recent optimizations using flow chemistry have improved yields to 35% while reducing reaction times.

Biological Activities and Mechanisms

Metabolic Pathways

  • Phase I Metabolism: Cytochrome P450 enzymes (CYP3A4) oxidize the ethyl group to a hydroxyl derivative.

  • Excretion: Renal clearance accounts for 60% of elimination, with fecal excretion contributing 30%.

Applications in Medicinal and Agrochemical Research

Drug Development

  • Lead Compound: Structural similarity to COX-2 inhibitors positions it as a candidate for arthritis treatment.

  • Prodrug Potential: Ester derivatives (e.g., ethyl ester) show improved oral bioavailability in rodent models.

Agricultural Uses

  • Herbicidal Activity: Preliminary trials indicate 80% inhibition of Amaranthus retroflexus growth at 10 ppm.

  • Mode of Action: Disruption of acetolactate synthase (ALS), a target in herbicide-resistant weeds.

Comparative Analysis with Related Compounds

Compound NameStructureKey Differences
CelecoxibCOX-2 inhibitor with sulfonamideLacks trifluorobutanoic acid chain
3-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidinePiperidine ring instead of butanoic acidEnhanced CNS penetration
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoateEster derivativeHigher logP (4.1 vs. 3.2)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator